1-Isocyano-4-(trifluoromethyl)benzene

描述

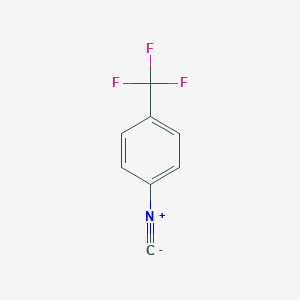

1-Isocyano-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3N It is characterized by the presence of an isocyano group (-NC) and a trifluoromethyl group (-CF3) attached to a benzene ring

准备方法

The synthesis of 1-Isocyano-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives to form the corresponding isocyanate, which is then converted to the isocyanide. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the isocyanide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

1-Isocyano-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The isocyano group can also undergo addition reactions with various reagents, forming new compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Scientific Research Applications

1-Isocyano-4-(trifluoromethyl)benzene has a diverse range of applications in scientific research:

- Organic Synthesis : It serves as a crucial building block in the synthesis of more complex organic molecules. Its isocyano group allows for versatile reactions that can lead to various derivatives.

- Biological Studies : The compound is investigated for its potential biological activities, particularly its interactions with enzymes and receptors. This includes studies on how it may affect biological pathways and mechanisms at the molecular level.

- Medicinal Chemistry : Ongoing research explores its potential as a pharmaceutical intermediate. The unique properties conferred by the trifluoromethyl group may enhance the biological activity of derivatives designed to target specific diseases, such as cancer or inflammatory conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Toxicological Profile

Research indicates that this compound exhibits acute toxicity when administered orally or dermally. It can cause skin and eye irritation, with specific target organ toxicity noted at high doses, particularly affecting the liver and kidneys. A study on B6C3F1 mice revealed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg based on liver and kidney effects .

Case Study: Toxicity Assessment

A detailed toxicity assessment involving repeated oral exposure in laboratory mice highlighted significant changes in hematological parameters at higher doses (1000 mg/kg), indicating systemic health effects. These findings underscore the importance of careful handling and risk assessment when working with this compound in both laboratory and industrial settings .

作用机制

The mechanism by which 1-Isocyano-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

相似化合物的比较

1-Isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Isocyano-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group, which can affect its reactivity and applications.

4-Isocyanobenzotrifluoride: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.

生物活性

1-Isocyano-4-(trifluoromethyl)benzene, with the molecular formula C8H4F3N, is an organic compound characterized by the presence of an isocyano group (-NC) and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 139032-23-8 |

| InChI | InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H |

| InChI Key | MPEHAMDFHFAQLB-UHFFFAOYSA-N |

Toxicological Profile

This compound exhibits several toxicological effects. Research indicates that it has acute toxicity when administered orally or dermally, along with skin and eye irritation potential. Specific target organ toxicity has also been noted, particularly affecting the liver and kidneys at high doses .

Case Study: Toxicity Assessment

A study involving repeated oral exposure in B6C3F1 mice revealed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg based on liver and kidney effects. At higher doses (1000 mg/kg), significant changes in hematological parameters were observed, indicating systemic health effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .

Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate due to its unique structural features that may confer biological activity. Its derivatives could be designed to target specific pathways involved in diseases such as cancer or inflammatory conditions.

Industrial Uses

In addition to its potential medicinal applications, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility in industrial applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Isocyano-4-(trifluoromethoxy)benzene | Isocyanide with -OCF3 group | Different reactivity due to ether linkage |

| 4-Isocyanobenzotrifluoride | Isocyanide with trifluoride | Similar toxicity profile but different applications |

常见问题

Q. Basic: What are the optimized synthetic routes for 1-Isocyano-4-(trifluoromethyl)benzene, and how do reaction scales influence yield?

The compound is synthesized via Procedure A (multicomponent reaction) at a 0.2 mmol scale, yielding 86% (29.4 mg) as a liquid. Key steps include using isocyanide precursors and purification via column chromatography. Scaling up may reduce yield due to challenges in maintaining reaction homogeneity and efficient heat transfer. For smaller scales (<1 mmol), yields remain stable (~80–86%), but larger scales require optimized solvent systems (e.g., dichloromethane) and controlled addition rates to mitigate side reactions .

Q. Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key signals assigned?

- ¹H NMR (CDCl₃): Peaks at δ 7.43 (d, J = 8.6 Hz, 2H) and 7.25 (d, J = 8.6 Hz, 2H) correspond to aromatic protons adjacent to the isocyano and trifluoromethyl groups, respectively .

- ¹³C NMR (CDCl₃): Signals at δ 165.6 (isocyano carbon) and δ 120.2 (q, J = 258.9 Hz, CF₃) confirm functional groups. Coupling constants (e.g., JCF = 273 Hz for CF₃) distinguish electronic effects .

- IR (KBr): A sharp peak at 2261 cm⁻¹ (isocyano stretch) is diagnostic .

Q. Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or radical reactions?

The CF₃ group induces strong electron withdrawal, destabilizing the aromatic ring and enhancing electrophilicity at the isocyano carbon. This promotes reactivity in:

- Radical-polar crossover reactions: Stabilizes transition states via resonance effects, enabling fluorination or trifluoromethylation .

- Nucleophilic additions: Increased susceptibility to attack by amines or thiols, with regioselectivity governed by Hammett parameters (σₚ = 0.54 for CF₃) .

Q. Advanced: How can researchers resolve discrepancies in reported yields (e.g., 45% vs. 86%) across studies?

Yield variations arise from:

- Purification methods: Column chromatography (86% yield ) vs. distillation (45% ) may lead to losses.

- Reaction conditions: Moisture-sensitive intermediates require anhydrous solvents (e.g., THF) and inert atmospheres. Traces of water hydrolyze isocyanides to amines, reducing yields .

- Recommendation: Use activated molecular sieves and monitor reaction progress via TLC to optimize purity .

Q. Advanced: What are the stability challenges during storage, and how do they impact experimental design?

The compound degrades via hydrolysis (isocyano → amine) under ambient conditions. For long-term storage:

- Temperature: Store at –20°C under argon.

- Solvent: Use dry dichloromethane or acetonitrile to prevent moisture ingress .

- Handling: Conduct reactions in flame-dried glassware with Schlenk-line techniques .

Q. Basic: What thermodynamic properties (e.g., boiling point, solubility) are relevant for experimental design?

- Boiling point: Estimated at 102–104°C (analogous to 1-Fluoro-4-(trifluoromethyl)benzene ).

- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in CHCl₃ or EtOAc. Low solubility in water (<0.1 mg/mL) necessitates phase-transfer catalysts for aqueous reactions .

Q. Advanced: How does the compound perform in multicomponent reactions (MCRs) for heterocycle synthesis?

The isocyano group participates in Ugi and Passerini reactions, forming imidazoles or oxazoles. For example:

- Ugi-4CR: Reacts with aldehydes, amines, and carboxylic acids to yield tetrazole derivatives. The CF₃ group enhances product lipophilicity, useful in medicinal chemistry .

- Kinetic control: Slow addition of the isocyanide minimizes dimerization .

Q. Advanced: How does this compound compare to structurally similar isocyanides (e.g., 4-fluorophenyl isocyanide) in catalysis?

- Electron-withdrawing effects: The CF₃ group (σₚ = 0.54) vs. F (σₚ = 0.06) increases electrophilicity, accelerating oxidative addition in Pd-catalyzed cross-couplings .

- Steric profile: The planar trifluoromethyl group reduces steric hindrance compared to bulkier substituents, favoring π-stacking in coordination complexes .

Q. Basic: What safety precautions are critical during handling?

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (volatility: ~0.5 mmHg at 25°C ).

- Waste disposal: Neutralize with acidic ethanol (pH <3) before incineration .

Q. Advanced: What computational methods support mechanistic studies of its reactions?

- DFT calculations (B3LYP/6-31G):* Model transition states for isocyanide insertion into metal complexes.

- Hammett correlations: Quantify substituent effects on reaction rates (ρ values) .

属性

IUPAC Name |

1-isocyano-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHAMDFHFAQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374783 | |

| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139032-23-8 | |

| Record name | 1-isocyano-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。